3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one features a complex heterocyclic architecture. Its core structure includes:
- A pyrido[1,2-a]pyrimidin-4-one scaffold, which is substituted at the 2-position with a 4-methylpiperidin-1-yl group and at the 7-position with a methyl group.
- A thiazolidin-4-one ring fused via a Z-configured methylidene linker, modified with a 1,3-benzodioxol-5-ylmethyl substituent at the 3-position and a thioxo group at the 2-position.
Properties
Molecular Formula |
C27H26N4O4S2 |
|---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[7-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H26N4O4S2/c1-16-7-9-29(10-8-16)24-19(25(32)30-13-17(2)3-6-23(30)28-24)12-22-26(33)31(27(36)37-22)14-18-4-5-20-21(11-18)35-15-34-20/h3-6,11-13,16H,7-10,14-15H2,1-2H3/b22-12- |
InChI Key |
UEDRBAUBGOHYTB-UUYOSTAYSA-N |
Isomeric SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting with the preparation of the benzodioxole and thiazolidinone intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Core Scaffold Variations
The pyrido[1,2-a]pyrimidin-4-one and thiazolidin-4-one motifs are recurrent in synthetic and natural products. Key analogs include:
Key Observations :
- The 1,3-benzodioxol substituent in the target compound may enhance lipophilicity and π-π stacking compared to aliphatic or benzyl groups in analogs .
- The 4-methylpiperidin-1-yl group (vs.
Computational Similarity and Docking Affinity
Tanimoto Similarity Indices
Using Morgan fingerprints and Tanimoto coefficients (), the target compound exhibits:
- ~75% similarity to MFCD03545948 (shared thiazolidinone and pyridopyrimidinone cores).
- ~60% similarity to EP 2023/39 analogs (divergence due to thiazolidinone absence).
Docking Affinity Variability
As per and , minor substituent changes significantly alter binding. For example:
- The 1,3-benzodioxol group in the target compound may interact with hydrophobic pockets in kinase targets (e.g., ROCK1), whereas analogs with 3-methoxypropyl (361996-85-2) show weaker affinity due to reduced aromatic interactions .
- 4-Methylpiperidin-1-yl (target) vs.
Bioactivity and Pharmacokinetics
Bioactivity Clustering
Hierarchical clustering () groups the target compound with MFCD03545948 and 361996-85-2 due to shared thiazolidinone motifs. These clusters correlate with:
- HDAC inhibition: Similar to SAHA (), particularly if the thiazolidinone acts as a zinc-binding group.
- Kinase modulation: The pyridopyrimidinone scaffold is prevalent in kinase inhibitors (e.g., ROCK1) .
Biological Activity
The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule characterized by its intricate structure and potential biological activities. This compound integrates several functional groups, including a benzodioxole moiety, a thiazolidinone ring, and a pyridopyrimidinone core, suggesting diverse therapeutic applications.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H20N4O4S2 |
| Molecular Weight | 480.6 g/mol |
| IUPAC Name | (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(ethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| InChI Key | RLTVWIUZNYQOCN-NVMNQCDNSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies indicate that it may inhibit enzyme activity by binding to active sites or allosteric sites on target proteins. This action can lead to modulation of various pathways involved in inflammation and cancer progression.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and inflammation by blocking substrate access or altering enzyme conformation.
- Microtubule Disruption : By binding to tubulin, the compound could disrupt microtubule dynamics essential for cell division, leading to apoptosis in cancer cells.
Biological Activities
Research has demonstrated that this compound exhibits significant biological activities across various assays:
Anticancer Activity
In vitro studies have shown that the compound has potent anticancer properties against several tumor cell lines, including:
- Huh7 (hepatocellular carcinoma)
- Caco2 (colorectal adenocarcinoma)
- MDA-MB 231 (breast carcinoma)
The half-maximal inhibitory concentration (IC50) values for these cell lines suggest strong efficacy in inhibiting cell proliferation.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways indicates potential use in treating inflammatory diseases. The specific mechanisms remain under investigation but may involve inhibition of pro-inflammatory cytokines and enzymes.
Case Studies and Research Findings
Recent studies have focused on the structure–activity relationship (SAR) of similar compounds within the same class. For instance:
- Study on Thiazolidinones : Research involving derivatives of thiazolidinones showed varying degrees of activity against DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), with some compounds displaying nanomolar inhibition levels. These findings highlight the potential for developing new therapeutic agents targeting neurological disorders and cancers where DYRK1A is implicated .
- Antitumor Efficacy : A specific derivative demonstrated IC50 values lower than 10 μM in Caco2 and HCT 116 cell lines, indicating a strong antitumor effect . These results underscore the importance of further exploring structural modifications to enhance potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
